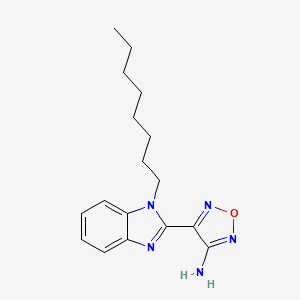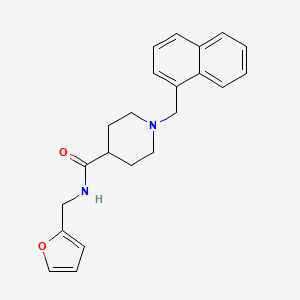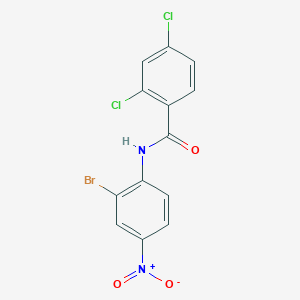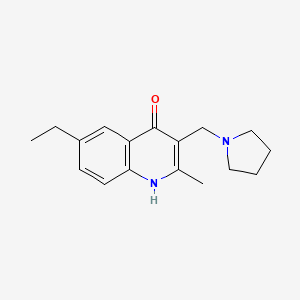![molecular formula C18H19BrN2OS B5129360 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)
2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the thioamide family and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. It is also believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation. It has also been shown to protect neurons from oxidative stress and apoptosis, leading to neuroprotection. Additionally, it has been shown to reduce inflammation in animal models, leading to its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide in lab experiments is its unique properties, which make it a promising candidate for various scientific research applications. Additionally, the synthesis method has been optimized to produce high yields and purity of the compound. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide. One potential direction is the further investigation of its potential as an anticancer agent, as it has shown promising results in inhibiting cancer cell growth. Additionally, further research could be conducted to investigate its potential as a neuroprotective agent and anti-inflammatory agent. Furthermore, more studies could be conducted to evaluate its safety and toxicity in lab experiments. Overall, the unique properties of 2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide make it a promising candidate for future scientific research.
Synthesemethoden
2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide is synthesized by reacting 4-butylaniline with carbon disulfide and bromine to form 4-butylphenyl isothiocyanate. This intermediate is then reacted with benzamide to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide has been used in various scientific research applications. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(23)21-17(22)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUJPOUTFYTJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)


![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)


![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)